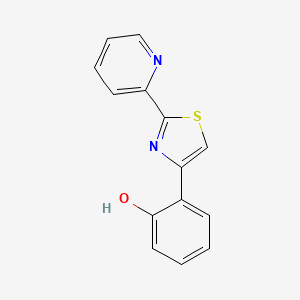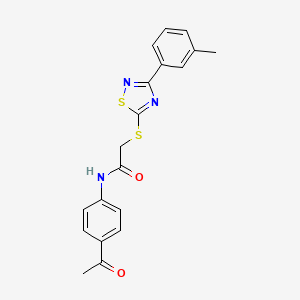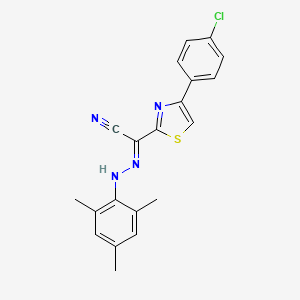![molecular formula C22H20N6O2 B2781923 Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate CAS No. 946297-10-5](/img/structure/B2781923.png)
Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A novel azo dye compound, Ethyl (E)-4-(((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . The synthesis process was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis
The molecular structures of similar compounds have been reported. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The nonlinear optical (NLO) properties of the EAB compound have been studied via the finding of the nonlinear refractive index (NRI) using continuous wave (cw), low power 473 nm, TEM 00 mode laser beam . The all-optical switching (AOS) using two laser beams is proved to occur in this compound .Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate is involved in the formation of hydrogen-bonded supramolecular structures. Research by Portilla et al. (2007) on related compounds highlights the role of hydrogen bonding in creating one, two, and three-dimensional supramolecular assemblies. These structures are formed through N-H...O and N-H...N hydrogen bonds, showcasing the compound's potential in materials science for developing new supramolecular architectures Portilla et al., 2007.
Optical Nonlinear Properties
In the realm of optical materials, derivatives of this compound have been studied for their nonlinear optical properties. Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate and investigated their nonlinear refractive indices and optical limiting properties. These findings suggest applications in optical limiting devices and materials science Abdullmajed et al., 2021.
Antimicrobial Quinazolines Synthesis
This compound is also a precursor in synthesizing quinazoline derivatives with potential antimicrobial properties. Desai et al. (2007) explored its reactivity in forming quinazoline compounds that exhibited antibacterial and antifungal activities against various pathogens, indicating its significance in developing new antimicrobial agents Desai et al., 2007.
Antiplatelet Activity
The compound has been utilized in synthesizing derivatives with selective antiplatelet activities. Chen et al. (2008) used ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a closely related compound, as a lead to develop novel antiplatelet agents targeting protease-activated receptor 4 (PAR4). This research underscores its potential in therapeutic applications for cardiovascular diseases Chen et al., 2008.
Amorphous Polymer Studies
In materials science, derivatives of this compound have been investigated for their role in amorphous polymers. Meng et al. (1996) studied the cooperative motion of polar side groups in such polymers, which could have implications for understanding polymer dynamics and developing new materials with tailored properties Meng et al., 1996.
Properties
IUPAC Name |
ethyl 4-[[4-(4-methylanilino)pteridin-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-3-30-21(29)15-6-10-17(11-7-15)26-22-27-19-18(23-12-13-24-19)20(28-22)25-16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGLSMLPCHEXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2781844.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2781849.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781852.png)

![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)




